

Spectroscopic Characterization of β ,3-Dinitrostyrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *beta,3-Dinitrostyrene*

Cat. No.: *B1310789*

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic properties of β ,3-dinitrostyrene. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes foundational spectroscopic principles and data from closely related analogs to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural and electronic characteristics of this compound.

Introduction

β ,3-Dinitrostyrene is an aromatic nitroalkene of significant interest due to the combined electron-withdrawing properties of its two nitro groups. These features make it a potentially valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic addition to the vinyl group, and a candidate for investigation in materials science for its electronic properties. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for β ,3-dinitrostyrene.

Molecular Structure and Predicted Spectroscopic Features

The structure of β ,3-dinitrostyrene, featuring a nitro group on the benzene ring and another on the β -carbon of the vinyl side chain, dictates its unique spectroscopic fingerprint. The strong electron-withdrawing nature of both nitro groups significantly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of β ,3-dinitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ^1H and ^{13}C NMR spectra of β ,3-dinitrostyrene are detailed below.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The electron-withdrawing nitro groups will cause a significant downfield shift for all protons compared to styrene.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H- β	8.0 - 8.5	Doublet	$J_{H\alpha-H\beta} = \sim 13-14$ Hz	Strongly deshielded by the directly attached nitro group and conjugation. The trans coupling constant is expected to be large.
H- α	7.6 - 8.0	Doublet	$J_{H\alpha-H\beta} = \sim 13-14$ Hz	Deshielded by the aromatic ring and the β -nitro group.
H-2	8.8 - 9.1	Singlet (or narrow triplet)	$J_{H2-H4/H6} = \sim 2$ Hz	Significantly deshielded due to being ortho to two electron-withdrawing groups (the nitro group and the nitrovinyl group).
H-4	8.4 - 8.6	Doublet of doublets	$J_{H4-H5} = \sim 8$ Hz, $J_{H4-H2} = \sim 2$ Hz	Deshielded by the ortho nitro group and meta nitrovinyl group.
H-6	8.2 - 8.4	Triplet (or doublet of doublets)	$J_{H6-H5} = \sim 8$ Hz, $J_{H6-H2} = \sim 2$ Hz	Deshielded by the meta nitro group and ortho nitrovinyl group.

H-5	7.8 - 8.0	Triplet	JH5-H4/H6 = ~8 Hz	Least deshielded of the aromatic protons, being meta to both nitro-containing substituents.
-----	-----------	---------	-------------------	---

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. Carbons attached to or near the nitro groups will be significantly deshielded.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C- β	145 - 150	Attached to a nitro group, resulting in a strong downfield shift.
C- α	138 - 142	Part of the conjugated system and influenced by the β -nitro group.
C-1	134 - 138	ipso-carbon attached to the nitrovinyl group.
C-3	148 - 152	ipso-carbon directly attached to the nitro group, expected to be the most downfield aromatic carbon.
C-2	128 - 132	Ortho to both electron-withdrawing groups.
C-4	125 - 129	Ortho to the nitro group.
C-6	130 - 134	Ortho to the nitrovinyl group.
C-5	122 - 126	Meta to both substituents, expected to be the most upfield aromatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of β ,3-dinitrostyrene will be dominated by absorptions from the nitro groups, the carbon-carbon double bond, and the aromatic ring.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
Asymmetric NO ₂ Stretch (aromatic)	1520 - 1560	Strong	Characteristic strong absorption for aromatic nitro compounds.[1]
Symmetric NO ₂ Stretch (aromatic)	1340 - 1360	Strong	Another characteristic strong absorption for aromatic nitro compounds.[1]
Asymmetric NO ₂ Stretch (vinylic)	1500 - 1540	Strong	Conjugation with the double bond and aromatic ring will influence the position.
Symmetric NO ₂ Stretch (vinylic)	1330 - 1350	Strong	Expected to be a strong band.
C=C Stretch (alkene)	1620 - 1640	Medium	Conjugation with the aromatic ring and nitro group lowers the frequency.[2]
C=C Stretch (aromatic)	1580 - 1610, 1450 - 1500	Medium-Weak	Aromatic ring breathing modes.[3]
=C-H Bending (trans-alkene)	960 - 980	Strong	A strong out-of-plane bending is characteristic of a trans double bond.
C-H Bending (aromatic)	690 - 900	Medium-Strong	The substitution pattern on the benzene ring will determine the exact positions.

=C-H Stretch (aromatic & vinylic)	3000 - 3100	Medium-Weak	C-H stretching for sp ² hybridized carbons.[3]
--------------------------------------	-------------	-------------	--

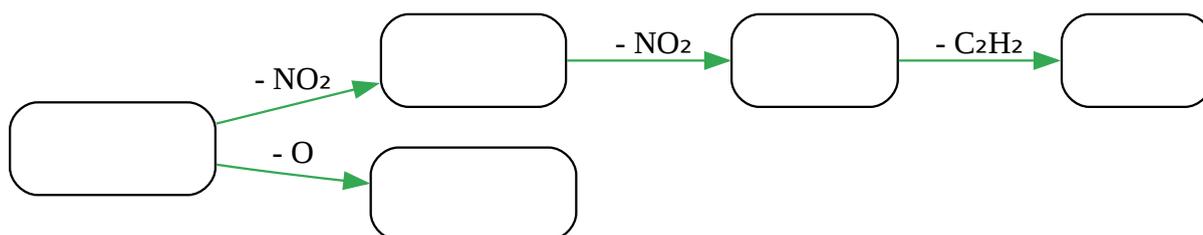
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For $\beta,3$ -dinitrostyrene ($C_8H_6N_2O_4$), the molecular weight is 194.15 g/mol . Electron Ionization (EI) would likely be used for its analysis.

Predicted Fragmentation Pattern:

The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro groups.[4][5][6]

- Molecular Ion (M^+): $m/z = 194$.
- $[M - NO_2]^+$: $m/z = 148$. Loss of one of the nitro groups is a very common fragmentation pathway.
- $[M - O]^+$: $m/z = 178$. Loss of an oxygen atom from a nitro group.
- $[M - NO]^+$: $m/z = 164$. Loss of nitric oxide.
- $[M - 2NO_2]^+$: $m/z = 102$. Subsequent loss of the second nitro group.
- $C_6H_4^+$: $m/z = 76$. A common fragment corresponding to a benzyne radical cation.



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for $\beta,3$ -dinitrostyrene in EI-MS.

Experimental Protocols

Synthesis of β ,3-Dinitrostyrene

A common method for the synthesis of β -nitrostyrenes is the Henry condensation reaction between an aldehyde and a nitroalkane.^{[7][8]}

Materials:

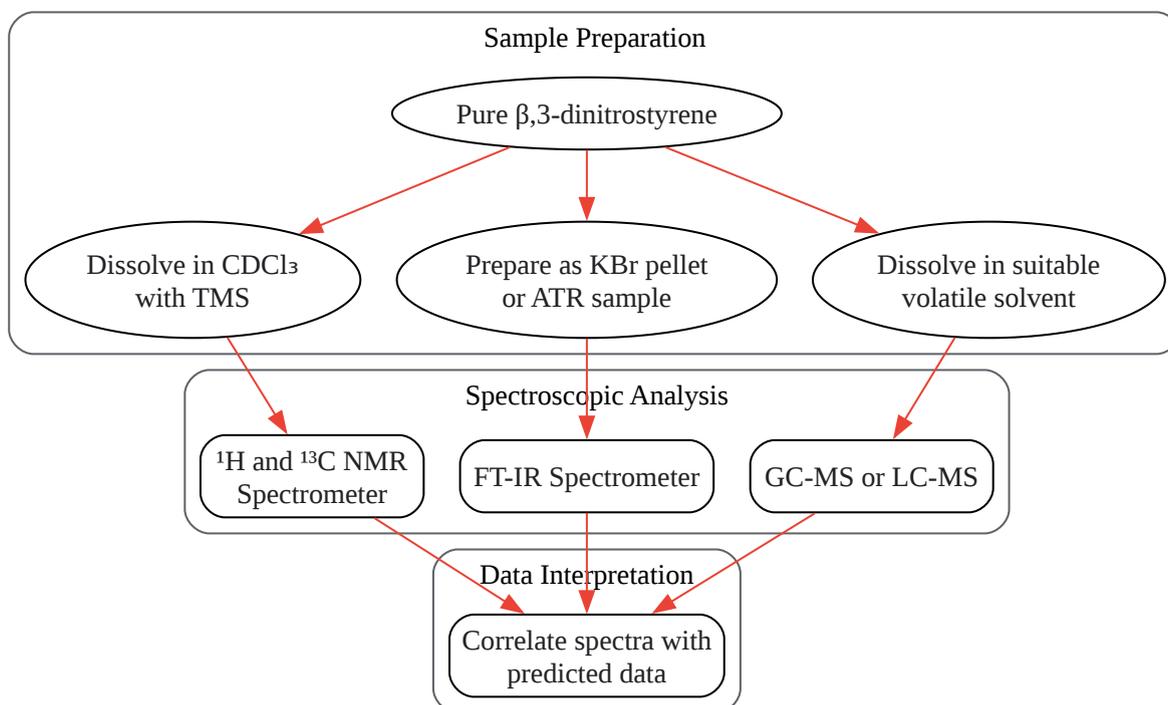
- 3-Nitrobenzaldehyde
- Nitromethane
- Ammonium acetate
- Glacial acetic acid
- Methanol or Ethanol
- Ice

Procedure:

- Dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.
- Add nitromethane (1.1 equivalents) and ammonium acetate (0.5 equivalents) to the solution.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then pour it over crushed ice with stirring.
- The precipitated yellow solid, β ,3-dinitrostyrene, is collected by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold methanol or ethanol to remove impurities.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals.

Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of $\beta,3$ -dinitrostyrene.

^1H and ^{13}C NMR Spectroscopy:

- Prepare a ~ 5 - 10 mg/mL solution of the purified $\beta,3$ -dinitrostyrene in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.

- Acquire the ^{13}C NMR spectrum, typically with proton decoupling.

FT-IR Spectroscopy:

- For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the solid sample.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

- Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
- Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any minor impurities.
- Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of $\beta,3$ -dinitrostyrene based on established principles and data from analogous compounds. The provided NMR, IR, and MS data serve as a benchmark for researchers working with this compound, aiding in its synthesis, identification, and further application. The experimental protocols outlined offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard, and this guide provides the foundational information for such an undertaking.

References

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [[Link](#)]
- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [[Link](#)]

- One-pot selective synthesis of β -nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [\[Link\]](#)
- β -Nitrostyrene. Wikipedia. [\[Link\]](#)
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [\[Link\]](#)
- Absorption Spectra of Some Nitrostyrenes. Journal of the American Chemical Society. [\[Link\]](#)
- IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [\[Link\]](#)
- A Thiourea-Functionalized Metal-Organic Macrocyclic Catalyst for Michael Additions and Prominent Size-Selective Effect - Supporting Information. The Royal Society of Chemistry. [\[Link\]](#)
- PubChem Compound Summary for CID 7626, beta-Nitrostyrene. PubChem. [\[Link\]](#)
- Table 1. Characteristic IR Absorption Peaks of Functional Groups. Scribd. [\[Link\]](#)
- β -nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. PubMed. [\[Link\]](#)
- Figure S7: ^1H NMR spectra of β -nitrostyrene (1a) in CDCl_3 using Bruker.... ResearchGate. [\[Link\]](#)
- 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [\[Link\]](#)
- Method for producing β -nitrostyrene compound.
- PubChem Compound Summary for CID 68514, 3-Nitrostyrene. PubChem. [\[Link\]](#)
- (A) Partial ^1H NMR spectrum of the nitrostyrene (3e) re. ResearchGate. [\[Link\]](#)
- 3,4-Dimethoxy- β -nitrostyrene. NIST WebBook. [\[Link\]](#)
- PubChem Compound Summary for CID 5284459, beta-nitrostyrene, (E)-. PubChem. [\[Link\]](#)
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#)

- (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [[Link](#)]
- THE SYNTHESIS OF -NITROSTYRENES. Semantic Scholar. [[Link](#)]
- NMR Data of B-nitrostyrene. Scribd. [[Link](#)]
- IR handout.pdf. University of Colorado Boulder. [[Link](#)]
- Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [[Link](#)]
- Figure S8: ¹³C NMR spectra of β-nitrostyrene (1a) in CDCl₃ using.... ResearchGate. [[Link](#)]
- Supporting Information Sequential Diels–Alder/[9][9]-sigmatropic rearrangement reactions of β-nitrostyrene with 3-methyl-1,3-pentadiene. Beilstein Journals. [[Link](#)]
- NMR - Interpretation. Chemistry LibreTexts. [[Link](#)]
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [[Link](#)]
- Interpreting Aromatic NMR Signals. YouTube. [[Link](#)]
- Styrene, β-nitro-, (E)-. NIST WebBook. [[Link](#)]
- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. St. Olaf College. [[Link](#)]
- trans-β-Nitrostyrene - Optional[ATR-IR] - Spectrum. SpectraBase. [[Link](#)]
- Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Chemical Society Reviews. [[Link](#)]
- 3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. β -Nitrostyrene - Wikipedia [en.wikipedia.org]
- 8. US8067647B2 - Method for producing β -nitrostyrene compound - Google Patents [patents.google.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- To cite this document: BenchChem. [Spectroscopic Characterization of β ,3-Dinitrostyrene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310789#beta-3-dinitrostyrene-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com